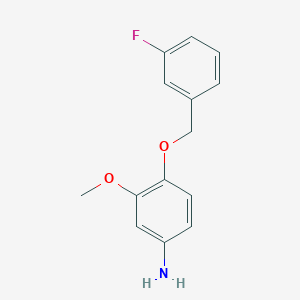
Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide and benzoyl chloride in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride in methanol at low temperatures.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, benzoyl chloride, sodium borohydride, and potassium permanganate. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing for selective modifications of other parts of the molecule. This protection is crucial in multi-step synthesis processes, where selective reactivity is required .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butoxycarbonyl-protected amino group, used in similar synthetic applications.
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: A compound with a similar protecting group, used in drug development and organic synthesis.
Uniqueness
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core structure, which imparts distinct reactivity and properties compared to other tert-butoxycarbonyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the indene structure is required .
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-14-10-18(4,5)13-8-7-11(9-12(13)14)15(20)22-6/h7-9,14H,10H2,1-6H3,(H,19,21) |
Clave InChI |
KVOLFYNOXSDNOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C1C=CC(=C2)C(=O)OC)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)






![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)


![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)
